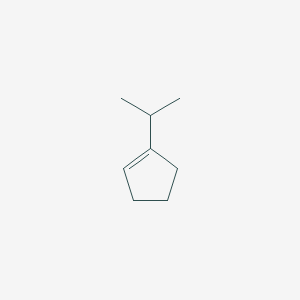

1-Isopropylcyclopentene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFWVJAQABCYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163296 | |

| Record name | 1-Isopropylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-07-3 | |

| Record name | 1-Isopropylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Isopropylcyclopentene

Electrophilic Addition Reactions of 1-Isopropylcyclopentene

Electrophilic addition reactions are characteristic of alkenes, where the π bond is broken to form two new σ bonds. savemyexams.com For this compound, these reactions proceed via the formation of a carbocation intermediate, the stability of which governs the reaction's outcome.

The addition of unsymmetrical reagents to the double bond of this compound can result in two different constitutional isomers, also known as regioisomers. masterorganicchemistry.com The control of which regioisomer is formed is known as regiochemical control.

Markovnikov Addition: In the electrophilic addition of protic acids like hydrogen halides (HX) to an unsymmetrical alkene, the reaction is regioselective, following what is known as Markovnikov's rule. libretexts.org This rule states that the hydrogen atom of the acid adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com For this compound, this means the proton will add to the C2 carbon, leading to the formation of a more stable tertiary carbocation at the C1 position. The subsequent attack by the halide nucleophile occurs at this C1 position. libretexts.org For instance, the reaction with HBr predominantly yields 1-bromo-1-isopropylcyclopentane. chegg.com

Anti-Markovnikov Addition: Anti-Markovnikov addition is observed in reactions such as hydroboration-oxidation. masterorganicchemistry.com In this two-step reaction, the boron atom adds to the less substituted carbon of the double bond (C2), and the hydrogen atom adds to the more substituted carbon (C1). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov product, 2-isopropylcyclopentan-1-ol. masterorganicchemistry.commasterorganicchemistry.com This regioselectivity is primarily driven by steric factors; the bulky borane (B79455) reagent preferentially adds to the less sterically hindered carbon atom. chemistrysteps.com

The following table summarizes the expected major products from different electrophilic addition reactions to this compound, highlighting the regiochemical outcome.

| Reagent(s) | Type of Addition | Major Product |

| HBr | Markovnikov | 1-Bromo-1-isopropylcyclopentane |

| H₂O, H₂SO₄ (catalyst) | Markovnikov | 1-Isopropylcyclopentan-1-ol |

| 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 2-Isopropylcyclopentan-1-ol |

In many electrophilic addition reactions, a carbocation intermediate is formed. youtube.com The stability of this carbocation is crucial in determining the reaction pathway. The addition of an electrophile (like H⁺) to this compound can lead to two possible carbocations: a tertiary carbocation at C1 and a secondary carbocation at C2. The tertiary carbocation is significantly more stable and is therefore formed preferentially.

However, once a carbocation is formed, it can undergo rearrangement to form a more stable carbocation. youtube.com While the initial tertiary carbocation formed from this compound is already quite stable, rearrangements are a possibility in related structures and under certain reaction conditions. For example, acid-catalyzed hydration of alkenes can sometimes lead to skeletal rearrangements if a more stable carbocation can be formed via a hydride or alkyl shift. youtube.com In the case of this compound itself, the initially formed tertiary carbocation is the most likely stable intermediate, and rearrangements are less common unless more complex substrates are involved. For instance, acid-catalyzed hydration of 1-methyl-1-vinylcyclopentane involves a rearrangement to a more stable tertiary carbocation. chegg.com Similarly, the addition of HCl to 1-isopropylcyclohexene results in a rearranged product.

The stereochemistry of addition reactions describes the spatial arrangement of the atoms in the product. Addition reactions can be classified as syn or anti.

Syn-addition : The two new groups add to the same face of the double bond.

Anti-addition : The two new groups add to opposite faces of the double bond.

Hydroboration-oxidation is a classic example of a syn-addition. masterorganicchemistry.comyoutube.com The boron and hydrogen atoms add across the double bond in a concerted step, meaning they add to the same face of the cyclopentene (B43876) ring simultaneously. chemistrysteps.com The subsequent oxidation step occurs with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the same position. masterorganicchemistry.com Therefore, the hydroboration-oxidation of this compound results in the syn-addition of H and OH across the double bond.

In contrast, reactions that proceed through a planar carbocation intermediate, such as the acid-catalyzed hydration, are generally not stereoselective. The nucleophile (water) can attack the flat carbocation from either face with equal probability, leading to a mixture of syn and anti products. youtube.com

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are processes in which two unsaturated molecules react to form a cyclic compound. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comyoutube.com

In the context of a Diels-Alder reaction, this compound can act as a dienophile. Its reactivity is influenced by the electron-donating nature of the alkyl groups attached to the double bond. Generally, dienophiles with electron-withdrawing groups react faster. lumenlearning.comlibretexts.org Therefore, this compound would be expected to be a moderately reactive dienophile, reacting readily with electron-rich dienes.

For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. chemistrysteps.com Cyclic dienes, such as 1,3-cyclopentadiene, are locked in the reactive s-cis conformation and are particularly reactive. libretexts.org A reaction between 1,3-cyclopentadiene (as the diene) and this compound (as the dienophile) would yield a bicyclic adduct. The stereochemistry of the product is typically endo, where the substituent on the dienophile (the isopropyl group) is oriented towards the larger bridge of the newly formed bicyclic system. libretexts.orgchemistrysteps.com

Oxidation and Reduction Pathways of this compound

The double bond in this compound is also susceptible to oxidation and reduction reactions.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. byjus.comwikipedia.orglibretexts.org The reaction involves treating the alkene with ozone (O₃), followed by a work-up step that determines the final products. organic-chemistry.org

The mechanism, first proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide, also known as a molozonide. wikipedia.orgmsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). libretexts.orgorganic-chemistry.org

The ozonide is then cleaved during the work-up step.

Reductive Work-up : Using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to yield aldehydes and/or ketones. masterorganicchemistry.comyoutube.com Ozonolysis of this compound followed by a reductive work-up breaks the double bond and results in the formation of a single molecule containing two carbonyl groups: 5-oxo-6-heptanal.

Oxidative Work-up : Using hydrogen peroxide (H₂O₂) as the work-up reagent will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com In the case of this compound, the aldehyde group in 5-oxo-6-heptanal would be oxidized to a carboxylic acid, yielding 5-oxo-6-heptanoic acid.

The ozonolysis reaction is a valuable tool in organic synthesis and for structural elucidation by breaking down larger molecules into smaller, more easily identifiable fragments. youtube.comlibretexts.org

Epoxidation Reactions and Subsequent Ring-Opening Protocols

The epoxidation of this compound introduces a three-membered epoxide ring, a highly strained and reactive functional group. chemistrysteps.commasterorganicchemistry.com This transformation is typically achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.com The reaction proceeds via a concerted mechanism where the alkene's pi bond attacks the electrophilic oxygen of the peroxy acid, leading to the syn-addition of the oxygen atom to the double bond. leah4sci.com

The resulting epoxide is susceptible to ring-opening reactions under both acidic and basic conditions, proceeding through different mechanisms and yielding distinct products. libretexts.orgyoutube.com

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.comlibretexts.org The nucleophile then attacks the more substituted carbon of the epoxide, following a mechanism with significant SN1 character. libretexts.org This regioselectivity is due to the greater stabilization of the partial positive charge at the more substituted carbon. The result is a trans-diol or other adduct depending on the nucleophile. libretexts.org

Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2 fashion. masterorganicchemistry.com This is because the reaction is driven by the relief of ring strain, and the less substituted carbon is more accessible to the incoming nucleophile. masterorganicchemistry.com This process also results in a trans-product due to the backside attack characteristic of the SN2 mechanism. chemistrysteps.com

The table below summarizes the expected major products from the ring-opening of this compound epoxide under different conditions.

| Reagent/Condition | Nucleophile | Site of Attack | Product Stereochemistry | Major Product |

| H₃O⁺ | H₂O | More substituted carbon | Trans | 1-isopropylcyclopentane-1,2-diol |

| CH₃OH / H⁺ | CH₃OH | More substituted carbon | Trans | 2-methoxy-1-isopropylcyclopentan-1-ol |

| NaOH / H₂O | OH⁻ | Less substituted carbon | Trans | 2-isopropylcyclopentane-1,2-diol |

| NaOCH₃ / CH₃OH | CH₃O⁻ | Less substituted carbon | Trans | 1-methoxy-2-isopropylcyclopentan-1-ol |

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation is a fundamental reaction for converting alkenes like this compound into their corresponding alkanes. lumenlearning.com This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst. lumenlearning.com

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel (Ra-Ni). lumenlearning.com The reaction is typically a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. lumenlearning.com In the case of 1,2-dimethylcyclopentene, for instance, catalytic hydrogenation primarily yields the cis-dimethylcycloalkane. lumenlearning.com

The industrial production of isopropylcyclopentane (B43312) often utilizes the catalytic hydrogenation of this compound. vulcanchem.com Selective reduction strategies can be employed to achieve partial reduction or to target specific functional groups in more complex molecules containing a this compound moiety. For instance, reducing cumene (B47948) with calcium in a mixed solvent system of methylamine (B109427) and ethylenediamine (B42938) has been shown to produce a mixture of isopropylcyclohexene isomers, with 1-isopropylcyclohexene being the major product (82%). acs.org

Below is a table summarizing various hydrogenation and reduction methods.

| Reagent/Catalyst | Substrate | Product(s) | Key Features |

| H₂ / Pd-C | This compound | Isopropylcyclopentane | Complete saturation of the double bond. |

| Ca / CH₃NH₂-EDA | Cumene | 1-Isopropylcyclohexene (82%), 3-isopropylcyclohexene (12%), 4-isopropylcyclohexene (6%) | Selective reduction of the aromatic ring. |

| Et₃SiH / Et₃Al₂Cl₃ | Cyclopentene + Isopropyl chloroformate | Isopropylcyclopentane (69%) | Hydro-isopropylation of cyclopentene. uni-oldenburg.de |

Polymerization Mechanisms and Oligomerization of this compound

This compound can undergo polymerization and oligomerization reactions, forming larger molecules. evitachem.com These reactions are characteristic of alkenes and can proceed through various mechanisms. ontosight.ai

Ring-opening metathesis polymerization (ROMP) is a powerful method for polymerizing cyclic olefins. google.com This process is catalyzed by metal carbene complexes, such as those containing ruthenium or osmium. google.com The polymerization rate in ROMP can be controlled by adjusting the temperature or by using a combination of at least two different metal carbene olefin metathesis catalysts. google.com

Oligomerization, the formation of short polymer chains, can sometimes be an undesired side reaction. For example, in the hydro-alkyl addition to cyclic alkenes like cyclopentene, oligomerization can be a significant competing process. uni-oldenburg.de However, the addition of a hydride donor like triethylsilane can suppress oligomerization and favor the desired mono-alkylation product. uni-oldenburg.de

Structural Elucidation and Conformational Analysis of 1 Isopropylcyclopentene Systems

Advanced Spectroscopic Characterization Techniques for 1-Isopropylcyclopentene and its Derivatives

Spectroscopic methods are fundamental to the structural elucidation of this compound. karary.edu.sd Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provide detailed information about its molecular framework, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of this compound. evitachem.com In ¹H NMR, the number of signals, their chemical shifts, and splitting patterns reveal the electronic environment and proximity of protons within the molecule. For instance, the protons on the cyclopentene (B43876) ring and the isopropyl group will exhibit distinct resonances. vanderbilt.edu

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the double bond are characteristically different from those in the saturated part of the ring and the isopropyl substituent. ethernet.edu.et Advanced two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, confirming the structural assignment. The chair-chair interconversion in cyclic systems, which is a rapid process at room temperature, can also be studied using NMR, where a time-averaged signal is typically observed. vanderbilt.edu

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The NIST WebBook provides IR spectral data for this compound, which can be used for its identification. nist.gov Key absorptions in the IR spectrum would include C-H stretching vibrations for the alkene and alkane portions of the molecule, and a characteristic C=C stretching vibration for the double bond within the cyclopentene ring. The specific frequencies of these vibrations can provide insights into the molecular structure and bonding. nist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| =C-H Stretch | 3000-3100 |

| C-H Stretch (sp³) | 2850-3000 |

| C=C Stretch | 1640-1680 |

| CH₂ Bend | 1450-1470 |

| CH₃ Bend | 1370-1380 and 1450-1460 |

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify the components of a mixture. nih.govamazonaws.com For this compound, GC is used to determine its purity by separating it from any impurities or byproducts from its synthesis. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. researchgate.net

Following separation by GC, the compound is introduced into the mass spectrometer, which ionizes the molecule and fragments it. amazonaws.com The resulting mass spectrum shows a pattern of fragments with specific mass-to-charge ratios (m/z). The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight of 110.20 g/mol . nih.gov The fragmentation pattern provides a unique fingerprint that can be compared to spectral libraries, such as the NIST Mass Spectrometry Data Center, for confident identification. nih.govnist.gov

Theoretical and Computational Approaches to the Conformational Landscape of Cyclopentene Systems

Theoretical and computational methods provide valuable insights into the dynamic nature of cyclopentene systems, complementing experimental data.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules like cyclopentene. bohrium.com These simulations model the movement of atoms over time, providing a detailed picture of the accessible conformations and the energy barriers between them. For cyclopentene, which is not planar, MD simulations can reveal the dynamics of ring puckering. researchgate.netdalalinstitute.com The "envelope" conformation is one of the key non-planar structures adopted by the cyclopentane (B165970) ring to relieve torsional strain. dalalinstitute.com The presence of a substituent like an isopropyl group on the cyclopentene ring will influence the conformational preferences and the dynamics of the ring.

Quantum Chemical Calculations of Conformational Isomers

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the relative energies and geometries of different conformational isomers. unipd.itroyalsocietypublishing.org These calculations can predict the most stable conformation of this compound and the energy differences between various puckered forms of the cyclopentene ring. elsevierpure.comresearchgate.net By calculating the vibrational frequencies, these methods can also simulate the IR spectrum of the molecule, which can then be compared with experimental data for validation. elsevierpure.comresearchgate.net Furthermore, quantum theory of atoms in molecules (QTAIM) can be used to analyze the charge distribution and bonding interactions within the molecule. elsevierpure.comresearchgate.net

| Computational Method | Application in Studying this compound |

| Molecular Dynamics (MD) | Simulating ring puckering and conformational flexibility over time. |

| Density Functional Theory (DFT) | Calculating the energies and geometries of different conformers to determine the most stable structures. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density, charge distribution, and the nature of chemical bonds. |

Table 2: Computational Methods for Analyzing the Conformational Landscape of Cyclopentene Systems.

Intramolecular Interactions and Their Influence on Cyclopentene Conformation

The conformation of the cyclopentene ring is significantly influenced by a variety of weak, non-covalent intramolecular interactions. These forces, while individually weak, collectively play a crucial role in dictating the three-dimensional structure and stability of molecules containing a cyclopentene moiety. The modulation of these interactions is a key strategy for controlling the equilibrium between different conformational states. royalsocietypublishing.org

C-H…O and C-O…π Interactions in Cyclopentene-Containing Compounds

Weak hydrogen bonds and π-system interactions are pivotal in stabilizing specific conformations of cyclopentene derivatives, particularly in complex molecules where the cyclopentene ring is adjacent to functional groups like carbonyls and amides. researchgate.netnih.gov C-H…O interactions, where a C-H bond from the cyclopentene ring acts as a hydrogen bond donor to an oxygen atom, are vital in understanding and defining molecular conformation and equilibrium. royalsocietypublishing.orgresearchgate.net

In peptide-derived compounds, for instance, the cyclopentene ring can participate in forming unusual pseudo-bicyclic systems through a combination of C-H…O and C-O…π interactions. nih.govnih.gov In a notable example, the compound (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene features intramolecular C-H…O hydrogen bonds between the cyclopentene ring and carbonyl groups. This interaction results in the formation of an S(8) supramolecular motif. royalsocietypublishing.org This structure is further stabilized by a C-O…π contact, where the oxygen of a carbonyl group interacts with a nearby phenyl ring. royalsocietypublishing.org The collective effect of these interactions is the creation of a cyclopentene-based pseudo-bicyclic system that effectively shields the polar amide bond, a phenomenon described as "molecular chameleonicity," which can enhance cell permeability by masking polar groups. royalsocietypublishing.orgnih.gov

Computational methods such as the quantum theory of 'atoms-in-molecules' (QTAIM) and Hirshfeld surface analysis have been employed to examine and quantify these weak interactions. nih.govnih.gov The cyclopentene ring can act as either a hydrogen bond donor or acceptor, contributing to a variety of synthons in crystal structures. royalsocietypublishing.org

Table 1: Geometric Parameters of Intramolecular Interactions in a Cyclopentene-Containing Compound This table presents the geometric details of the intramolecular hydrogen bonds observed in the two independent molecules (A and B) within the asymmetric unit of crystalline (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene. Data derived from textual descriptions of supramolecular motifs in reference royalsocietypublishing.org.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Supramolecular Motif |

|---|---|---|---|---|---|---|

| Molecule A | ||||||

| C-H···O | C26-H26B···O2 | 0.97 | 2.59 | 3.483(4) | 153 | S(8) |

| Molecule B |

Hydrogen Bonding Networks within Pseudo-Cyclic Motifs

The formation of pseudo-cyclic motifs via intramolecular hydrogen bonds is a critical factor in controlling the conformational flexibility of peptide-based compounds. royalsocietypublishing.orgnih.gov These motifs can increase both in vivo stability and permeability across cell membranes by allowing the molecule to adapt its polarity to different environments. royalsocietypublishing.org The cyclopentene ring is an appealing scaffold in medicinal chemistry, partly due to its tendency to generate these pseudo-cyclic structures through weak hydrogen bonding and π-based interactions. nih.govnih.gov

In various cyclopentene derivatives, these intramolecular hydrogen bonds create stable ring-like structures known as supramolecular synthons. royalsocietypublishing.org For example, S(6) and S(8) motifs are commonly observed. royalsocietypublishing.orgnih.gov In some compounds, S(6) motifs are considered interchangeable synthons that can be utilized in a "pseudo-ring replacement strategy" for designing new molecules with specific conformations. royalsocietypublishing.org

The cyclopentene ring plays a direct role in these networks, often by shielding polar functional groups. royalsocietypublishing.org In the case of (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene, the cyclopentene group is directly involved in forming a pseudo-cyclic system that shields the amide bond. royalsocietypublishing.org This shielding is accomplished through a network of weak interactions, including C-H…O, N-H…O, and C-O…π bonds, which collectively stabilize the closed, less polar conformation of the molecule. royalsocietypublishing.org The analysis of various crystal structures reveals that cyclopentene participates in forming H-bonded motifs at all levels of supramolecular architecture, highlighting its versatility in crystal engineering. nih.gov

Table 2: Common Hydrogen-Bonding Motifs Involving Cyclopentene Derivatives This table summarizes intramolecular hydrogen-bonding motifs observed in several cyclopentene-containing compounds from the Cambridge Structural Database (CSD), as described in the literature. Data derived from analysis in references royalsocietypublishing.org and nih.gov.

| Compound Code (CSD) | Intramolecular Interaction(s) | Resulting Motif / Feature |

|---|---|---|

| 1 | C-H···O, C-O···π | S(8) motif, Pseudo-bicyclic system |

| EBIMUY | C-H···O, N-H···O, C-O···π | Amide bond shielding |

| OKEWEG | C-H···O | Amide bond shielding |

| BECNUV | C-H···O, π···π | S(6) motif |

| TOBSUA | C-H···S, N-H···O | S(6) motif |

| RUCBEZ | C-O···π | Amide bond shielding |

Advanced Theoretical and Computational Studies of 1 Isopropylcyclopentene and Cyclopentene Scaffolds

Quantum Mechanical Investigations of Electron Density and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become standard for accurately modeling large chemical systems. acs.org Methodologies such as the Quantum Theory of Atoms-in-Molecules (QTAIM), Hirshfeld surface analysis, Molecular Electrostatic Potential (MEP) mapping, and Energy Frameworks analysis are used to dissect the intricate details of chemical bonding and intermolecular forces. royalsocietypublishing.orgnih.gov

The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and structure by examining the topology of the electron density (ρ(r)). royalsocietypublishing.orgutfpr.edu.br Developed by Richard Bader, QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. utfpr.edu.br

Key features of a QTAIM analysis include the identification of critical points (CPs) where the gradient of the electron density is zero. royalsocietypublishing.orgutfpr.edu.br These CPs are classified by their rank and signature. A Bond Critical Point (BCP) found between two atomic nuclei indicates the existence of a bond path, a line of maximum electron density linking the two atoms, which is a necessary condition for chemical bonding. royalsocietypublishing.org Ring Critical Points (RCPs) are found within ring structures, and Cage Critical Points (CCPs) are located within molecular cages. royalsocietypublishing.org

In the context of cyclopentene (B43876) derivatives, QTAIM analysis can elucidate the nature of both intramolecular and intermolecular interactions. royalsocietypublishing.orgnih.gov For instance, studies on peptide-derived compounds containing a cyclopentene ring have used QTAIM to characterize weak intramolecular C–H···O hydrogen bonds that contribute to the formation of stable pseudo-cyclic motifs. royalsocietypublishing.orgnih.gov The properties of the electron density at the BCP, such as its magnitude (ρ(r)BCP) and the Laplacian of the electron density (∇²ρ(r)BCP), provide quantitative measures of bond strength and type.

While direct QTAIM studies on 1-isopropylcyclopentene are not extensively documented, the principles can be readily applied. A theoretical QTAIM analysis would characterize the C=C double bond, the C-C single bonds of the ring and isopropyl group, and the C-H bonds. Furthermore, it would be instrumental in identifying and quantifying any non-covalent interactions, such as weak hydrogen bonds, that dictate its conformational preferences and crystal packing.

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is constructed by partitioning the crystal electron density into regions associated with each molecule. The surface is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov

The surface is typically color-mapped with properties like dnorm, a normalized contact distance that highlights intermolecular contacts shorter (red), at (white), and longer (blue) than the van der Waals radii sum. nih.govnih.gov This visualization provides an immediate picture of the close-contact regions crucial for crystal stability.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. nih.gov These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside (de). Specific types of interactions (e.g., H···H, C···H, O···H) appear as distinct patterns on the plot, and the percentage of the Hirshfeld surface area corresponding to each interaction type can be calculated. iucr.orgiucr.org

For example, in the crystal structures of two complex molecules containing a 3-(cyclopent-1-en-1-yl)benzyl moiety, Hirshfeld analysis revealed that H···H contacts constituted the largest contribution to the surface (65.9-67.5%), indicating the predominance of dispersion forces. nih.goviucr.org In another study on a heptafluorocyclopentene derivative, F···F interactions were the most significant, accounting for 53.5% of the surface contacts. researchgate.net

Enrichment ratios are calculated to determine if certain intermolecular contacts are over- or under-represented in the crystal packing compared to what would be expected from the elemental composition of the surface. This provides insight into the preferred interactions driving the supramolecular assembly. royalsocietypublishing.org Although specific data for this compound is unavailable, this methodology would be key to understanding its solid-state packing, identifying the most significant intermolecular contacts (likely H···H and C···H), and rationalizing its physical properties.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP represents the electrostatic potential experienced by a positive point charge at a particular location near a molecule. uni-muenchen.de

The MEP is typically mapped onto a constant electron density surface, with colors indicating different potential values. uni-muenchen.dewalisongo.ac.id Regions of negative potential (usually colored red to yellow) are electron-rich and susceptible to electrophilic attack, often corresponding to lone pairs or π-systems. mdpi.comacs.org Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. walisongo.ac.idmdpi.com

For this compound, an MEP map would show a region of high electron density (negative potential) associated with the π-bond of the C=C double bond. This is the most likely site for attack by electrophiles. The hydrogen atoms of the alkyl groups would exhibit positive potential, while the carbon framework would be relatively neutral (green). This information is crucial for rationalizing the molecule's reactivity in various chemical transformations. uni-muenchen.de Computational studies on related cyclopentene derivatives have used MEP surfaces to understand and rationalize intermolecular interactions and reactive sites. royalsocietypublishing.orgnih.gov

| Color | Potential | Interpretation | Predicted Interaction for this compound |

|---|---|---|---|

| Red | Most Negative | Electron-rich, lone pairs, π-bonds | Site of electrophilic attack (C=C double bond) |

| Yellow/Orange | Slightly Negative | Moderately electron-rich | - |

| Green | Neutral | Non-polar regions | Alkyl carbon framework |

| Blue | Positive | Electron-poor, acidic protons | Hydrogen atoms |

Energy frameworks analysis is a computational method that provides a visual and quantitative understanding of the strength and nature of intermolecular interactions within a crystal. researchgate.netrsc.org This approach involves calculating the interaction energies between a central molecule and its neighbors within a defined radius. royalsocietypublishing.orgresearchgate.net The total interaction energy is partitioned into its electrostatic, polarization, dispersion, and exchange-repulsion components based on a chosen theoretical model, often using wavefunctions calculated at the DFT level (e.g., B3LYP/6-31G(d,p)). researchgate.net

The resulting interaction energies are then visualized as cylinders connecting the centers of mass of interacting molecular pairs. The radius of the cylinder is proportional to the magnitude of the interaction energy, providing an intuitive graphical representation of the crystal's energetic architecture. researchgate.netrsc.org

This technique allows for the identification of the dominant forces holding the crystal together. For instance, in crystals of molecules lacking strong hydrogen bond donors or acceptors, energy frameworks often show that dispersion forces are the major contributors to stabilization. iucr.org The topology of the energy frameworks can be directly related to the mechanical properties of the crystal, such as its tendency to bend or break under stress. researchgate.netrsc.org For this compound, which is a non-polar hydrocarbon, energy frameworks analysis would be expected to show a packing structure dominated by dispersion interactions, forming an intricate network of stabilizing forces throughout the crystal lattice.

Intermolecular Interactions and Supramolecular Chemistry Involving Cyclopentene Derivatives

The assembly of molecules into ordered structures through non-covalent interactions is the central theme of supramolecular chemistry. rsc.orgmdpi.com For cyclopentene derivatives, these interactions, though often weak, dictate their crystal packing, physical properties, and can even be harnessed for the rational design of new materials. royalsocietypublishing.orgrsc.org

Studies on various cyclopentene-containing compounds have revealed a rich variety of supramolecular motifs. royalsocietypublishing.orgnih.gov Even in the absence of strong hydrogen bond donors or acceptors, weak hydrogen bonds like C–H···O and C–H···π interactions can play a significant role in defining the three-dimensional architecture. royalsocietypublishing.orgiucr.org For example, in a peptide derivative, an intramolecular C–H···O bond involving the cyclopentene ring was found to create a pseudo-bicyclic system. royalsocietypublishing.orgnih.gov

Theoretical Predictions of Reactivity and Selectivity in this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. rsc.orgacs.orgrsc.org For this compound, theoretical studies can provide valuable insights into reactions such as electrophilic additions, cycloadditions, and metal-catalyzed functionalizations.

The reactivity of this compound is dominated by its C=C double bond. Quantum mechanical calculations, such as MEP analysis, confirm that this is the most electron-rich and nucleophilic site in the molecule. uni-muenchen.de Therefore, it is expected to readily undergo electrophilic addition reactions. Theoretical modeling can predict the stability of potential carbocation intermediates formed during such reactions. In the case of protonation, for example, the formation of a tertiary carbocation at the C1 position would be highly favored over a secondary carbocation on the adjacent carbon. The isopropyl group, being electron-donating, further stabilizes this tertiary carbocation.

Computational studies have been instrumental in understanding the selectivity of more complex reactions involving cyclopentene scaffolds. For instance, detailed DFT calculations have been used to unravel the mechanism of manganese-catalyzed synthesis of acyl cyclopentenes. rsc.orgrsc.org These studies explained the observed chemo-selectivity by demonstrating that hydrogen liberation from a manganese-hydride complex was kinetically favored over the hydrogenation of the cyclopentene product. rsc.orgrsc.org

Similarly, computational methods have been applied to understand stereoselectivity in reactions like [2+2] photocycloadditions involving cyclopentene. researchgate.net By evaluating the energies of different transition states and reaction pathways, researchers can rationalize why a particular stereoisomer is formed preferentially. acs.org For this compound, theoretical predictions could be used to assess its viability in various transformations, such as ring-opening metathesis polymerization (ROMP), by calculating its ring strain energy. researchgate.net Such computational insights are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity.

Applications of 1 Isopropylcyclopentene in Advanced Organic Synthesis and Materials Science

1-Isopropylcyclopentene as a Building Block for Complex Organic Molecules

This compound serves as a versatile building block in organic chemistry, valued for its reactive double bond within a five-membered ring structure. ontosight.ai This feature allows for a variety of chemical transformations, making it a useful starting point for creating more intricate molecules. ontosight.ai Its structure is foundational for synthesizing a range of organic compounds.

Synthesis of Fine Chemicals and Specialty Organic Compounds

The chemical reactivity of this compound makes it a key ingredient in the production of fine chemicals and specialty organic compounds. ontosight.ai The double bond within its structure can readily undergo addition reactions, such as hydrogenation and oxidation. ontosight.ai For example, the hydrogenation of this compound can produce isopropylcyclopentane (B43312), a cycloalkane. cymitquimica.com These types of reactions are fundamental in synthetic organic chemistry for creating a diverse array of molecules from a single precursor. ontosight.ai The ability to add different functional groups to the cyclopentene (B43876) ring allows for the targeted synthesis of molecules with specific desired properties.

Development of Novel Monomers and Polymer Architectures

In the field of materials science, this compound is recognized for its potential as a monomer in polymerization processes. ontosight.ai A monomer is a molecule that can chemically bond with other monomers to form a long chain, known as a polymer. wikipedia.org The structure of the monomer plays a crucial role in determining the properties of the resulting polymer. ksu.edu.sa

One significant application is in Ring-Opening Metathesis Polymerization (ROMP), a process driven by the release of ring strain in cyclic olefins. caltech.edu This method is used to create polymers with unique architectures. The inclusion of the isopropyl group on the cyclopentene ring can influence the physical characteristics of the final polymer, such as its thermal stability and mechanical strength. Researchers are exploring the use of this compound and similar monomers to develop new polymeric materials with tailored properties for advanced applications. ksu.edu.sa

Exploration of Cyclopentene as a Bioisosteric Scaffold in Molecular Design

The cyclopentene ring, the core structure of this compound, is an appealing scaffold in medicinal chemistry, particularly as a bioisostere. royalsocietypublishing.orgnih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that can be used to replace another chemical group in a drug candidate. This strategy is employed to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure.

Design and Synthesis of Cyclopentene-Containing Bioisosteres

The design of novel drug candidates often involves replacing common structural motifs, like phenyl groups or other ring systems, with bioisosteres such as cyclopentene. nih.gov The constrained conformation of the cyclopentene ring can mimic the spatial arrangement of other structures, potentially leading to improved binding affinity with biological targets. nih.gov For example, cyclopentene has been investigated as a bioisostere for proline in the synthesis of protease inhibitors. royalsocietypublishing.orgnih.govresearchgate.net The synthesis of these bioisosteres often utilizes versatile chemical reactions like ring-closing metathesis to construct the cyclopentene scaffold. diva-portal.org

Computational Ligand Design and Molecular Docking Studies with Biological Targets

Computational methods are integral to modern drug design and are heavily utilized in the study of cyclopentene-based molecules. royalsocietypublishing.orgnih.gov Molecular docking is a key computational technique used to predict how a ligand (a small molecule) will bind to a receptor or enzyme. researchgate.netresearchgate.net

These studies can reveal vital interactions between the cyclopentene-containing compound and key amino acid residues within the active site of a protein. royalsocietypublishing.orgnih.gov For instance, molecular docking has been used to study the interactions of cyclopentene derivatives with enzymes like acetylcholinesterase and α-glucosidase. researchgate.netresearchgate.net Computational tools such as Density Functional Theory (DFT) are also used to calculate molecular structures and electrostatic potential maps to better understand these interactions. researchgate.netresearchgate.net

Below is a table showing examples of biological targets studied with cyclopentene derivatives:

| Biological Target | PDB Code | Type of Study |

| Acetylcholinesterase (AChE) | 1E66 | Molecular Docking researchgate.netresearchgate.net |

| Butyrylcholinesterase (BChE) | 1P0I | Molecular Docking researchgate.netresearchgate.net |

| α-Glucosidase | 5ZCC | Molecular Docking researchgate.netresearchgate.net |

| Protein Kinases | - | Molecular Docking royalsocietypublishing.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of Cyclopentene-Based Bioisosteres

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.orgcollaborativedrug.comgardp.org SAR studies involve making systematic chemical modifications to a lead compound and assessing the impact on its activity. gardp.org This process helps to identify the key structural features responsible for the desired biological effects. collaborativedrug.com

For cyclopentene-based bioisosteres, SAR studies might involve varying the substituents on the cyclopentene ring to understand how these changes affect binding to a biological target. drugdesign.org For example, studies on cyclooxygenase-2 (COX-2) inhibitors have included a series of compounds with a cyclopentene core, each with two aryl substituents. acs.org By analyzing the activity of these different compounds, researchers can build a model to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates. collaborativedrug.comacs.org The rate of reactions, such as ozonolysis, can also be influenced by the number and type of alkyl substituents on the alkene, which is a key consideration in SAR studies. researchgate.net

Q & A

Q. How should researchers address gaps in mechanistic understanding of this compound’s ring-opening reactions?

- Methodological Answer : Combine kinetic isotope effects (KIE) studies with in situ spectroscopy (e.g., Raman) to probe transition states. Compare experimental KIEs with computational predictions to validate mechanisms. Publish negative results (e.g., failed ring-expansion attempts) to inform future hypotheses .

Guidelines for Data Reporting and Reproducibility

-

Data Tables : Include tables summarizing reaction yields, spectral peaks, and computational parameters. For example:

Reaction Condition Product (Yield%) Key MS Peaks (m/e) 60% H₂SO₄, 80°C, 4h This compound (47%) 95, 81 48% HBr, 100°C, 6h Isopropylidenecyclopentane (50%) 81, 67 -

Supplementary Materials : Provide raw spectral data, computational input files, and detailed synthetic procedures in machine-readable formats. Reference these in the main text using hyperlinks .

-

Ethical Compliance : Disclose conflicts of interest and obtain permits for hazardous reagents. Adhere to journal guidelines for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.